REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:12])[CH3:11])=[CH:5][CH:4]=1.[C:13](Cl)(=[O:15])[CH3:14].[Cl-].[Cl-].[Cl-].[Al+3]>ClCCl>[C:13]([C:4]1[CH:5]=[C:6]([NH:9][C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][C:3]=1[OH:2])(=[O:15])[CH3:14] |f:2.3.4.5|
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Name
|
|
Quantity
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5.253 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)NC(C)=O
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Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
14.55 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
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to reflux for 4.5 hours
|
Duration
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4.5 h
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Type
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TEMPERATURE
|
Details
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cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
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Details
|
The mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
then extracted into dichloromethane (5×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C(C=CC1O)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.336 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |